molecular formula C17H16N4O2S B5589649 4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid

4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid

Cat. No. B5589649
M. Wt: 340.4 g/mol
InChI Key: PUXNRYAASFLXJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives, such as 4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid, often involves the cyclization of benzyl alcohol-containing amides using reagents like NaN3 and SiCl4. This process can result in unique chlorination developments yielding novel azoles. Control experiments indicate that reagents like SiCl4 play a crucial role in such transformations, leading to clean reactions and quantitative yields (Al-Hourani et al., 2018).

Molecular Structure Analysis

The molecular structure of related tetrazole compounds has been determined by X-ray crystallography, revealing that tetrazole rings are essentially planar. However, the aryl rings at the 1- and 5-positions show no conjugation to the tetrazole groups, indicating a distinct spatial arrangement of these molecular components (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Tetrazole derivatives, including 4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid, can undergo various chemical reactions due to the reactive nature of the tetrazole ring and the benzoic acid moiety. The synthesis and reactivity of these compounds are often explored for their potential as cyclooxygenase inhibitors, although the focus here is not on their biological activity (Al-Hourani et al., 2016).

Scientific Research Applications

Luminescence Sensing

Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrates their potential as fluorescence sensors. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives due to characteristic sharp emission bands of Eu(3+) or Tb(3+), highlighting their application in luminescence sensing of specific chemicals (Shi et al., 2015).

Molecular Frameworks and Coordination Polymers

Studies on metal–organic frameworks (MOFs) based on benzoic acid derivatives reveal their structural diversity and potential applications in gas storage, separation, and catalysis. For instance, chiral and acentric four-connected MOFs have been synthesized, showing varied interpenetrating topologies and potential application in chiral separations and as functional materials due to their unique structural features (Cui et al., 2011).

Organic Electronics and Sensitized Solar Cells

The development of organic dye-sensitized solar cells (DSSCs) leverages compounds like 4-(Benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid due to their strong electron-deficient character. This compound significantly lowers the energy gap of dye molecules, demonstrating the critical role of benzoic acid derivatives in improving light absorption and charge-transfer dynamics for efficient solar energy conversion (Wang et al., 2016).

Molecular Design for Dye-Sensitized Solar Cells

Research on the molecular design of efficient organic D-A-π-A dyes for DSSCs underscores the importance of selecting suitable electron donor and acceptor units. A study incorporating triphenylamine as a donor and benzo[c][1,2,5]thiadiazol-4-ylethynyl benzoic acid as an acceptor showcases the strategic design for optimizing device performance, including high incident photon-to-current conversion efficiency and energy conversion efficiency (Ferdowsi et al., 2018).

Corrosion Inhibition

Thiazole derivatives have been evaluated for their role as corrosion inhibitors, particularly in oil-well tubular steel in hydrochloric acid solution. These compounds demonstrate significant inhibition efficiency, highlighting the potential application of benzoic acid derivatives in protecting industrial materials against corrosion (Yadav et al., 2015).

properties

IUPAC Name

4-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-3-8-15(9-12(11)2)21-17(18-19-20-21)24-10-13-4-6-14(7-5-13)16(22)23/h3-9H,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXNRYAASFLXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668266
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)benzoic acid

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